Tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate
Overview
Description
Tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate is a complex organic compound that features a tert-butyl group, a tert-butoxycarbonylamino group, and a dichloronicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of 2,6-dichloronicotinic acid with tert-butyl 4-aminobenzoate in the presence of di-tert-butyl dicarbonate (Boc2O) and a base such as sodium hydroxide or triethylamine . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The dichloronicotinate moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Di-tert-butyl dicarbonate (Boc2O): For the protection of amino groups.
Trifluoroacetic acid (TFA): For the deprotection of Boc groups.
Sodium hydroxide or triethylamine: As bases in the protection reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .
Scientific Research Applications
Tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate involves the formation of stable intermediates and complexes with target molecules. The Boc protecting group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions . The molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(tert-butoxycarbonylamino)-3-methylpyridine: Similar in structure but with a methyl group instead of the dichloronicotinate moiety.
Tert-butyl 4-(tert-butoxycarbonylamino)benzoate: Contains a benzoate group instead of the nicotinate moiety.
Uniqueness
Tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate is unique due to the presence of both the Boc-protected amino group and the dichloronicotinate moiety.
Properties
IUPAC Name |
tert-butyl 2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O4/c1-14(2,3)22-12(20)10-8(7-9(16)19-11(10)17)18-13(21)23-15(4,5)6/h7H,1-6H3,(H,18,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXMPEQNIFMEKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=C(C=C1NC(=O)OC(C)(C)C)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101120468 | |
Record name | 1,1-Dimethylethyl 2,6-dichloro-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101120468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044148-92-6 | |
Record name | 1,1-Dimethylethyl 2,6-dichloro-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1044148-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2,6-dichloro-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101120468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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